molecular formula C9H16ClNO5S B2884926 Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate CAS No. 2402828-44-6

Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate

Cat. No. B2884926
CAS RN: 2402828-44-6
M. Wt: 285.74
InChI Key: JCGDARYEUTUBEI-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate is a chemical compound with the molecular formula C8H16NO4SCl and a molecular weight of 257.73 . It may be useful in the preparation of substituted sulfonyl hydrazides as inhibitors of lysine biosynthesis via the diaminopimelate pathway, which could have applications as herbicides and/or antibacterial agents .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group, a carbamate group, and a chlorosulfonylpropyl group . The InChI key for this compound is OMSPDJMNLOWPPG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.73, a heavy atom count of 15, a hydrogen bond acceptor count of 4, a hydrogen bond donor count of 1, a rotatable bond count of 6, and a topological polar surface area of 80.8Ų . The exact mass is 257.0488569 .

Scientific Research Applications

Pharmaceutical Reference Standards

Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate: is utilized as a high-quality reference standard in pharmaceutical testing . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods and are essential for drug development and validation processes.

Building Blocks for Chemical Synthesis

This compound is a valuable building block in chemical synthesis . It can be used to construct a wide variety of chemical structures, which are integral in the development of new drugs, agrochemicals, and materials. Its reactive functional groups allow for selective transformations, making it a versatile reagent in organic chemistry.

Inhibitors of Lysine Biosynthesis

Research suggests that Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate may be useful in preparing substituted sulfonyl hydrazides. These compounds act as inhibitors of lysine biosynthesis via the diaminopimelate pathway, with potential applications as herbicides and antibacterial agents .

MedChem Research

The compound is involved in medicinal chemistry research, particularly in the exploration of new therapeutic agents. Its unique structure could be pivotal in the design of molecules with specific biological activities, contributing to the discovery of novel medications .

Safety and Hazards

This compound is classified according to OSHA. It causes severe skin burns and eye damage (H314: 100%) . The precautionary statements include P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO5S/c1-9(2,3)16-8(13)11(7-12)5-4-6-17(10,14)15/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGDARYEUTUBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCS(=O)(=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate

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